molecular formula C17H13BrN2O2S B3685842 N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3685842
M. Wt: 389.3 g/mol
InChI Key: SGOVKFVZKCOAIK-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a benzofuran moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the reaction of 4-bromoaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-bromophenyl)furan-2-carboxamide, which is then further reacted with a thiocarbamoyl chloride derivative to form the final product . The reaction conditions often require the use of a palladium catalyst and a base like potassium phosphate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-10-13-4-2-3-5-14(13)22-15(10)16(21)20-17(23)19-12-8-6-11(18)7-9-12/h2-9H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVKFVZKCOAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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